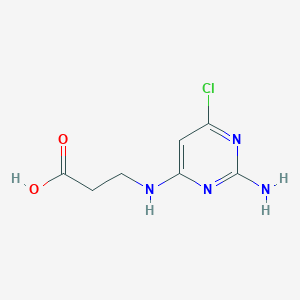
2,4-Dipropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dipropylphenol is an organic compound with the molecular formula C₁₂H₁₈O It is a phenolic compound characterized by the presence of two propyl groups attached to the benzene ring at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dipropylphenol typically involves the alkylation of phenol with propyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where phenol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, this compound can be produced through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production. The process may involve the use of propyl bromide or propyl iodide as alkylating agents, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dipropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of dipropylquinone.
Reduction: Formation of dipropylcyclohexanol.
Substitution: Formation of halogenated dipropylphenols.
Scientific Research Applications
2,4-Dipropylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,4-Dipropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. In biological systems, it may affect signaling pathways by interacting with receptors and influencing downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Diisopropylphenol: An isomeric form with similar chemical properties but different spatial arrangement of propyl groups.
2,4-Dimethylphenol: A related compound with methyl groups instead of propyl groups, exhibiting different reactivity and applications.
2,4-Dichlorophenol: A halogenated derivative with distinct chemical behavior and uses.
Uniqueness: 2,4-Dipropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
23167-99-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,4-dipropylphenol |
InChI |
InChI=1S/C12H18O/c1-3-5-10-7-8-12(13)11(9-10)6-4-2/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
BRBBSBYGIPRNSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


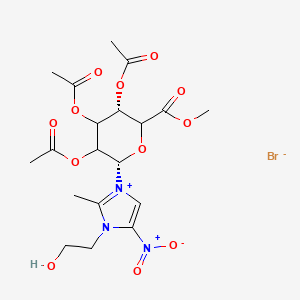
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)
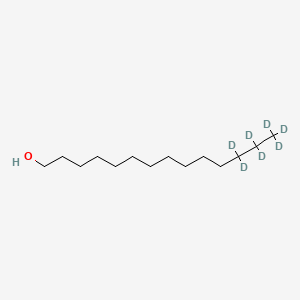
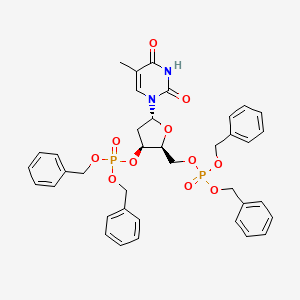
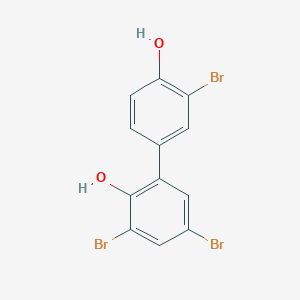

![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
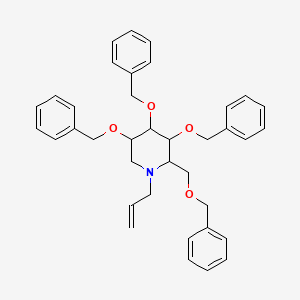
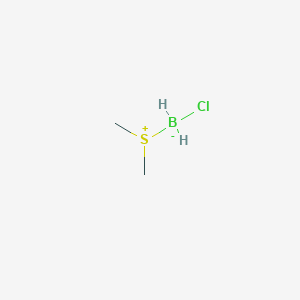
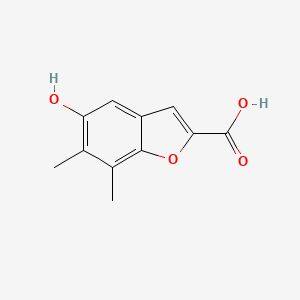
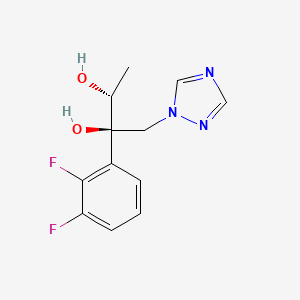
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)

